methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(1-methylimidazol-2-yl)-2-phenylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-14-12(13-15-8-9-16(13)2)10-11-6-4-3-5-7-11/h3-9,12,14H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLJVAGVEBSSAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=NC=CN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343093-17-3 | |
| Record name | methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which allows for the formation of the imidazole ring under mild conditions . Another approach involves the reaction of methyl propiolate with substituted amidoximes using a microwave protocol and a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced catalytic systems to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Pharmacological Potential
Recent studies have identified methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine as a promising candidate in pharmacology, particularly as a positive allosteric modulator for metabotropic glutamate receptor 2 (mGluR2). This receptor is implicated in neuropsychiatric disorders, making this compound relevant for developing treatments for conditions such as schizophrenia and depression. A notable study demonstrated that specific derivatives exhibited dose-dependent inhibition of methamphetamine-induced hyperactivity in animal models, suggesting potential therapeutic efficacy .
Data Tables
Case Study 1: Neuropharmacological Effects
A study conducted on a series of mGluR2 positive allosteric modulators revealed that this compound derivatives exhibited promising pharmacokinetic profiles and selective activity against mGluR2 receptors. The lead compound demonstrated significant efficacy in preclinical models, indicating potential for clinical development in treating psychotic disorders .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing imidazole derivatives highlighted the effectiveness of this compound as an intermediate in creating more complex pharmaceutical agents. The synthesis involved multiple steps utilizing various reagents, showcasing its utility in organic chemistry .
Mechanism of Action
The mechanism of action of methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) Fluorophenyl Analogues
- 2-(3-Fluorophenyl)-1-(1-methyl-1H-imidazol-2-yl)ethylamine (C₁₃H₁₆FN₃):
(b) Simpler Imidazole Derivatives
- 1-Methyl-1H-imidazol-2-amine (C₄H₇N₃):
- N-Methyl-[(1-phenyl-1H-imidazol-2-yl)methyl]amine (C₁₁H₁₃N₃): Features a phenyl group directly attached to the imidazole ring.
(c) Heteroatom-Incorporated Derivatives
- [1-(1-Methyl-1H-imidazol-2-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine] (C₁₀H₁₇N₃O):
(d) Halogenated Derivatives
- 1-(2-Bromobenzyl)-1H-imidazol-2-amine (C₁₀H₁₀BrN₃):
- 1-(2-Fluorobenzyl)-1H-imidazol-2-amine (C₁₀H₁₀FN₃): Fluorine improves metabolic stability compared to non-halogenated analogs .
Physicochemical Properties
<sup>*</sup>Estimated using computational tools (e.g., ChemAxon).
Biological Activity
Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine is a compound that exhibits a variety of biological activities due to its unique structural features, including an imidazole ring and a phenylethyl group. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C13H17N3
- Molecular Weight : 215.29 g/mol
- CAS Number : 1343093-17-3
The compound's structure includes an imidazole ring, which is known for its ability to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology .
Target Interactions
This compound is believed to interact with several biological targets, primarily through:
- Enzyme Inhibition : Imidazole derivatives can act as enzyme substrates or inhibitors, affecting metabolic pathways.
Biochemical Pathways
The compound may influence multiple biochemical pathways, including those related to:
- Cell signaling
- Metabolic regulation
Antimicrobial Properties
Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), indicating its potential as a therapeutic agent in oncology .
Cytotoxicity Assays
A study evaluated the cytotoxicity of this compound on human cancer cell lines using the MTT assay. The results indicated that at concentrations of 1, 5, and 25 μM, the compound showed significant cytotoxic effects, particularly at higher concentrations .
| Concentration (μM) | HeLa Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 1 | 90 | 85 |
| 5 | 70 | 60 |
| 25 | 40 | 30 |
Mechanistic Studies
In mechanistic studies, this compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that the compound may trigger programmed cell death mechanisms, contributing to its anticancer effects .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other imidazole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-imidazol-2-yl)methanamine | Imidazole ring | Antimicrobial |
| 2-Bromo-1-methyl-1H-imidazole | Halogenated imidazole | Antifungal |
| Methyl[1-(1-methyl-1H-imidazol-2-yl)-2-benzylamine] | Imidazole and benzyl group | Anticancer |
This compound is distinguished by its combination of functional groups that allow for versatile interactions with biological targets.
Q & A
Q. Table 1: Representative Synthetic Data
| Starting Material | Catalyst | Solvent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|---|
| 1-Methylimidazole-2-carbaldehyde | NaBH₃CN | Methanol | 72 | 158–160 | |
| Phenylethylamine derivative | H₂/Pd-C | DMF | 68 | 142–144 |
Advanced Question: How can computational methods guide the rational design of derivatives targeting GPCRs or enzymes?
Methodological Answer:
Structure-activity relationship (SAR) studies using docking software (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities. For example:
- Target Selection: Prioritize GPCRs (e.g., serotonin receptors) based on structural homology to known imidazole-containing modulators .
- Pharmacophore Modeling: Map key interactions (e.g., hydrogen bonds between the imidazole nitrogen and receptor residues) .
- Validation: Compare docking scores of this compound derivatives with experimental IC₅₀ values from kinase or receptor assays .
Basic Question: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 256.3 for C₁₃H₁₇N₃) .
Advanced Question: How can crystallographic data resolve ambiguities in stereochemical assignments?
Methodological Answer:
Single-crystal X-ray diffraction provides unambiguous stereochemical data. For example:
- Crystal Growth: Slow evaporation of acetonitrile/ethanol solutions yields diffraction-quality crystals .
- Key Parameters: Analyze bond angles (e.g., C-N-C in the imidazole ring ≈ 108°) and torsion angles (phenyl vs. imidazole plane) to confirm spatial arrangement .
- Contradiction Resolution: Discrepancies between computational (DFT-optimized) and experimental structures can be resolved by refining hydrogen-bonding networks .
Advanced Question: How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 for GPCR studies) and inhibitor concentrations .
- Data Replication: Reproduce antimicrobial assays (e.g., MIC values against S. aureus) under controlled oxygen levels to mitigate variability .
- Meta-Analysis: Compare IC₅₀ ranges across studies (e.g., 2–10 µM for kinase inhibition) to identify outliers due to impurities or solvent effects .
Basic Question: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of imidazole byproducts .
- Recrystallization: Ethanol/water mixtures (70:30) yield high-purity crystals (≥98% by HPLC) .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
